R3 IGF-I

IGFBP binding affinity free ligand bioavailability competitive binding assay

Long R3 IGF-I is engineered for serum-free bioproduction, with 1,000-fold reduced IGFBP affinity versus native IGF-I, ensuring sustained free-ligand availability and predictable mitogenic stimulus. cGMP-manufactured in an animal-component-free E. coli system, it increases CHO volumetric productivity by 40–62% at 50–250× lower mass doses than insulin, simplifying downstream purification. Used in FDA/EMA/MHLW-approved biopharmaceutical processes, it is the definitive IGF-IR-selective supplement for scalable, cost-efficient cell culture. Order now to optimize your bioproduction workflow.

Molecular Formula C7H13NO2
Molecular Weight 0
CAS No. 139659-92-0
Cat. No. B1178545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR3 IGF-I
CAS139659-92-0
Molecular FormulaC7H13NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R3 IGF-I (CAS 139659-92-0): A Structurally Engineered IGF-I Analog with Quantifiable Differentiation from Native Ligands and Competing Cell Culture Supplements


R3 IGF-I (also known as Long R3 IGF-I, LR3 IGF-I, or IGF-I LR3) is a recombinant 83-amino-acid analog of human insulin-like growth factor-I (IGF-I) characterized by two distinct structural modifications: substitution of arginine for glutamic acid at position 3 (E3R) and a 13-amino-acid N-terminal extension peptide . These engineered alterations were specifically designed to reduce sequestration by IGF-binding proteins (IGFBPs) while preserving high-affinity engagement of the type I IGF receptor (IGF-IR) . The compound (CAS 139659-92-0) is manufactured under cGMP conditions using an animal-component-free E. coli expression system and is primarily deployed as a potent mitogenic supplement in serum-free or low-serum mammalian cell culture, particularly for Chinese hamster ovary (CHO) cell-based biopharmaceutical production .

Why Native IGF-I, Insulin, and Other IGF-I Analogs Cannot Simply Substitute for R3 IGF-I in Performance-Critical Applications


Although native IGF-I, recombinant insulin, des(1-3)IGF-I, and R3-IGF-I (short form, 70 amino acids) all activate the type I IGF receptor, their divergent IGFBP-binding profiles produce order-of-magnitude differences in free ligand availability, biological potency, and cell culture productivity that preclude simple interchangeability . In serum-containing or conditioned media where cells secrete IGFBPs, native IGF-I is extensively sequestered into inactive complexes (≥99% bound), requiring supraphysiological concentrations to achieve meaningful receptor occupancy . Insulin, while IGFBP-independent, activates the insulin receptor promiscuously and is approximately 200-fold less potent on a molar basis . Des(1-3)IGF-I achieves only a ~30-fold reduction in IGFBP affinity and retains significant binding to IGFBP-4 at higher concentrations, limiting its dynamic range . The short-form R3-IGF-I (Arg3 substitution only, without the N-terminal extension) shows intermediate IGFBP evasion and lacks the full potency enhancement conferred by the combined modifications present in Long R3 IGF-I . The quantitative evidence below demonstrates that these molecular distinctions translate into consequential performance gaps in both research and industrial settings.

Quantitative Differentiation Evidence for R3 IGF-I: Direct Comparator Data Against Native IGF-I, Insulin, and In-Class Analogs


R3 IGF-I Exhibits ~1,000-Fold Lower Affinity for IGFBP-3 Compared to Native IGF-I, Enabling Near-Complete Liberation from Binding Protein Sequestration

Long R3 IGF-I reduces affinity for IGFBP-3 by approximately 1,000-fold relative to native human IGF-I, as measured in competitive radioligand binding assays using purified bovine IGFBP-3 and rat plasma IGFBPs . In the same study, the affinity reduction for IGFBP-4 and total rat plasma IGFBPs was also approximately 1,000-fold . By contrast, des(1-3)IGF-I retains only a ~30-fold lower affinity for IGFBP-4 and measurably binds to and reduces detectable IGFBP-4 at concentrations ≥100 ng/mL . The consequence is that, in virgin rat plasma, the majority of administered radiolabelled Long R3 IGF-I circulates as free peptide, whereas native IGF-I is predominantly sequestered in the 150 kDa ternary complex with IGFBP-3 and the acid-labile subunit .

IGFBP binding affinity free ligand bioavailability competitive binding assay

Long R3 IGF-I Is 5–10 Times More Potent Than Native IGF-I in Stimulating Myoblast Proliferation and Protein Synthesis In Vitro

In cultured rat L6 myoblasts, Long R3 IGF-I exhibits a 5- to 10-fold greater biological potency than native IGF-I, as measured by stimulation of protein synthesis and inhibition of protein breakdown . Importantly, this potency enhancement is observed despite Long R3 IGF-I binding to the type I IGF receptor with approximately 3-fold lower affinity than native IGF-I (Kd values not explicitly reported as single numbers but the relative binding difference is consistently quantified across studies) . The paradoxical combination of reduced receptor affinity yet enhanced cellular potency is explained by the near-complete evasion of IGFBP-mediated neutralization in the conditioned medium of cultured cells, where secreted IGFBPs (particularly IGFBP-3 and IGFBP-4) would otherwise complex and inactivate the majority of added native IGF-I . In a separate CHO cell proliferation assay, the ED50 of Long R3 IGF-I is reported as <10 ng/mL (specific activity >1.0 × 10^5 U/mg), compared to ED50 values of 10–350 ng/mL typically reported for native IGF-I in similar CHO proliferation systems .

in vitro potency L6 myoblast protein synthesis ED50

Long R3 IGF-I Is 2.5–6× More Anabolic Than Native IGF-I In Vivo Across Multiple Rat Models of Catabolism and Normal Growth

In a dexamethasone-induced catabolic rat model, Long R3 IGF-I was approximately 2.5-fold more potent than native IGF-I in reversing body weight loss and improving nitrogen retention over a 7-day continuous subcutaneous infusion . At the highest dose tested (695 μg/day), IGF-I produced a 6 g body weight gain versus a 19 g loss in dexamethasone-only controls, while Long R3 IGF-I achieved comparable or superior anabolic effects at proportionally lower doses . In a separate 14-day chronic infusion study in normal female rats, Long R3 IGF-I was 6-fold more potent than IGF-I across composite growth endpoints including body weight gain, nitrogen retention, and food conversion efficiency . Strikingly, Long R3 IGF-I was also the only IGF-I variant that significantly increased gut weight (up to +45%) in these models, a tissue-specific effect not matched by native IGF-I or des(1-3)IGF-I . In the pig hypoglycemia model, Long R3 IGF-I demonstrated a 2–3× greater acute glucose-lowering potency and a 4–8× greater cumulative hypoglycemic effect (AUC over 4 hours) compared to native IGF-I .

in vivo anabolic potency dexamethasone-induced catabolism nitrogen balance growth promotion

R3 IGF-I Increases CHO Cell Volumetric Productivity by 40–62% Over Insulin-Supplemented or Unsupplemented Cultures in Industrial Bioprocess Conditions

In Chinese hamster ovary (CHO) cell culture systems producing recombinant monoclonal antibodies, supplementation with Long R3 IGF-I (LONG® R3 IGF-I, Repligen/Sigma-Aldrich) improves volumetric productivity by up to 62% compared to unsupplemented cultures and by approximately 40% compared to cultures supplemented with recombinant insulin at standard industrial concentrations (5 mg/L insulin vs. 20–100 μg/L Long R3 IGF-I) . These productivity gains are achieved at Long R3 IGF-I concentrations that are 50–250× lower on a mass basis than the insulin concentrations used for comparison, reflecting the compound's >200-fold greater molar potency in cell culture . In a separate study across five CHO clones producing the same recombinant antibody, one high-productivity clone (clone D) exhibited significantly better growth with Long R3 IGF-I than with insulin (5 mg/L), while other clones showed equivalent or slightly better growth with insulin, indicating clonal dependence of the response . In a CHO DG44 cell line, addition of Long R3 IGF-I increased maximum viable cell density by 80% and IgG titer by >40% . A Chinese commercial source reports that LR3 IGF-I supplementation in CHO culture improves unit-volume yield by up to 59% compared with insulin-supplemented groups .

CHO cell culture volumetric productivity recombinant protein production bioprocess optimization

Long R3 IGF-I Retains High-Affinity, Selective Activation of the Type I IGF Receptor While Insulin Promiscuously Activates Both IGF-IR and Insulin Receptor Pathways

Long R3 IGF-I binds to the type I IGF receptor (IGF-IR) with an affinity that is only approximately 3-fold lower than native IGF-I, whereas recombinant insulin binds to IGF-IR with substantially lower affinity (typically >100-fold weaker than IGF-I) and simultaneously activates the insulin receptor (IR) with high potency . In cell culture, insulin at the high concentrations typically used (1–10 mg/L, ~170–1,700 nM) activates both IR and IGF-IR, producing a mixed signaling output that includes strong metabolic (IR-mediated) effects alongside the intended mitogenic (IGF-IR-mediated) effects . By contrast, Long R3 IGF-I at 20–100 μg/L (~2–11 nM) selectively targets IGF-IR, resulting in greater activation of the downstream PI3K/Akt and MAPK/ERK signaling cascades responsible for proliferation and anti-apoptotic effects, without the concomitant strong metabolic drive associated with insulin . This receptor-level specificity is the mechanistic basis for the observation that Long R3 IGF-I is >200-fold more potent than insulin as a mitogenic supplement in serum-free mammalian cell culture . Additionally, Long R3 IGF-I's evasion of IGFBPs means that the effective free concentration at the receptor is maintained even as cells secrete increasing amounts of IGFBPs during late-stage culture, a property not shared by native IGF-I and only partially shared by des(1-3)IGF-I .

receptor specificity IGF-IR signaling insulin receptor PI3K/Akt pathway

Evidence-Based Application Scenarios Where R3 IGF-I Provides Demonstrable Advantage Over Alternatives


Industrial CHO Cell-Based Monoclonal Antibody and Recombinant Protein Production Requiring High-Volumetric Productivity with Reduced Downstream Protein Load

In GMP-compliant fed-batch CHO cell culture, supplementing with Long R3 IGF-I at 20–100 μg/L increases volumetric antibody productivity by 40–62% relative to insulin-supplemented or unsupplemented conditions . Critically, because Long R3 IGF-I is used at mass concentrations 50–250× lower than insulin (5 mg/L), the total bioreactor protein load from the supplement is proportionally reduced, which can simplify Protein A capture steps, reduce column fouling, and lower the burden of host-cell protein clearance during downstream processing . Long R3 IGF-I is manufactured under cGMP using fully defined animal-component-free processes and is currently used in the manufacture of several FDA, EMA, and MHLW-approved biopharmaceuticals, providing a regulatory-compliant path for process development .

Serum-Free or Low-Serum Mammalian Cell Culture Where Endogenous IGFBP Secretion Would Otherwise Neutralize Native IGF-I

All mammalian cells secrete IGFBPs into conditioned medium, which bind and inactivate native IGF-I. The ~1,000-fold reduced IGFBP affinity of Long R3 IGF-I relative to native IGF-I enables sustained free-ligand availability throughout extended culture durations . This property is critical in serum-free media formulations where IGFBPs accumulate over time. In contrast, des(1-3)IGF-I with only a ~30-fold IGFBP affinity reduction begins to show detectable IGFBP-4 binding at concentrations as low as 100 ng/mL, limiting its dynamic range . Long R3 IGF-I thus provides a more predictable and concentration-stable mitogenic stimulus across a wider working concentration range.

In Vivo Animal Models Investigating IGF-I-Mediated Anabolic Signaling, Gastrointestinal Trophic Effects, or Catabolic Reversal Where Native IGF-I Shows Limited Efficacy

In rat models of dexamethasone-induced catabolism, Long R3 IGF-I is 2.5-fold more potent than native IGF-I at reversing weight loss and improving nitrogen balance, and uniquely increases gut weight by up to 45% — an effect not produced by native IGF-I or des(1-3)IGF-I at equivalent doses . In normal rats, Long R3 IGF-I is 6-fold more potent than IGF-I for composite growth promotion over 14 days . These properties make Long R3 IGF-I the preferred IGF-I analog for preclinical studies where the scientific objective is to achieve robust IGF-IR activation in tissues (such as the intestinal epithelium) that are normally protected by the IGFBP barrier, or where the goal is to distinguish IGF-IR-mediated anabolic effects from IGFBP-modulated pharmacokinetic confounders.

Research Requiring Selective Pharmacological Activation of IGF-IR Without Concomitant Insulin Receptor Signaling

At mitogenic concentrations (2–11 nM), Long R3 IGF-I selectively activates the type I IGF receptor with negligible insulin receptor cross-reactivity, whereas recombinant insulin at typical cell culture concentrations (170–1,700 nM) activates both IR and IGF-IR . This selectivity enables experimental designs where the researcher needs to dissect IGF-IR-specific contributions to proliferation, survival, or differentiation from IR-mediated metabolic effects. Long R3 IGF-I thus serves as a cleaner pharmacological tool than insulin for probing IGF-IR signaling biology in cell lines expressing both receptor types .

Quote Request

Request a Quote for R3 IGF-I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.